1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
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Overview
Description
1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Amination: The methanamine group is introduced through an amination reaction, often using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the methanamine group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromophenyl)cyclohexylmethanamine hydrochloride
- 1-(4-bromophenyl)cyclopropylmethanamine hydrochloride
Uniqueness
1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10BrClN4 |
---|---|
Molecular Weight |
289.56 g/mol |
IUPAC Name |
[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2,(H,12,13,14);1H |
InChI Key |
LYJYULXRLPQPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CN)Br.Cl |
Origin of Product |
United States |
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